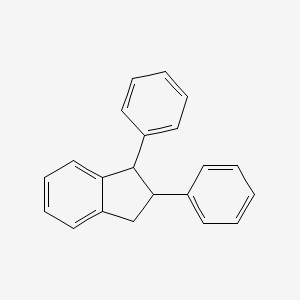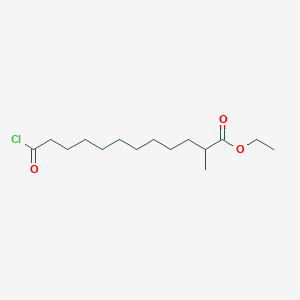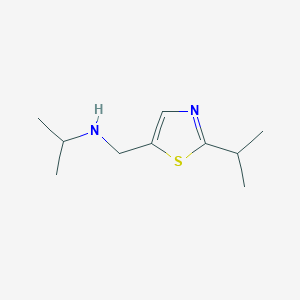
N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine is an organic compound with the molecular formula C10H18N2S and a molecular weight of 198.33 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The isopropyl group attached to the thiazole ring and the propan-2-amine moiety contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine typically involves the reaction of 2-isopropylthiazole with propan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various N-substituted derivatives.
Applications De Recherche Scientifique
N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring and the amine group play crucial roles in binding to biological receptors, enzymes, or other macromolecules. This binding can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine
- N-ethyltetrahydrofuran-3-amine
- Tetrahydrofuran-3-sulfonamide
Comparison: N-((2-isopropylthiazol-5-yl)methyl)propan-2-amine is unique due to the presence of both the thiazole ring and the propan-2-amine moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the thiazole ring enhances its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H18N2S |
|---|---|
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H18N2S/c1-7(2)10-12-6-9(13-10)5-11-8(3)4/h6-8,11H,5H2,1-4H3 |
Clé InChI |
ZNEPCBXSLGYERK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)CNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



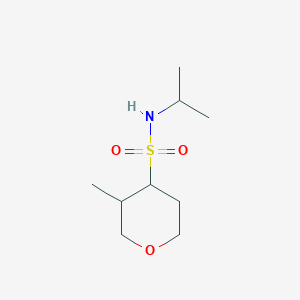

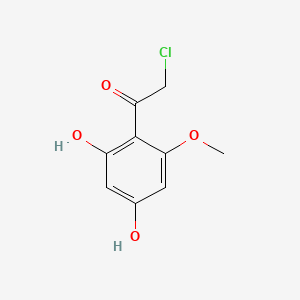
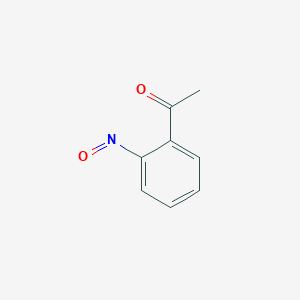
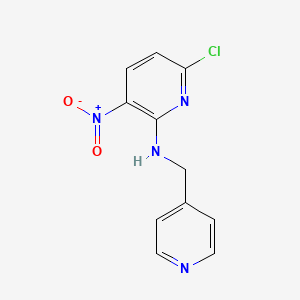
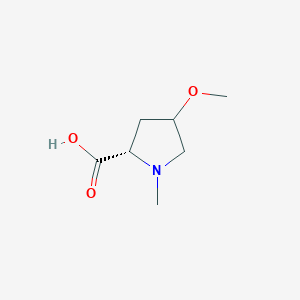
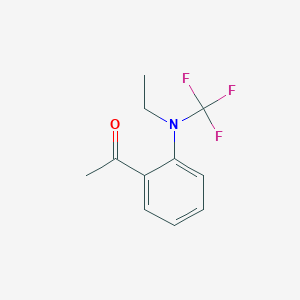
![N-(4-Chloro-2-{[5-chloro-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13956414.png)
